molecular formula C11H12ClFOS B14371833 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride CAS No. 89988-04-5

5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride

Cat. No.: B14371833
CAS No.: 89988-04-5
M. Wt: 246.73 g/mol
InChI Key: CVTGMRBTTHIUIC-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride: is an organic compound characterized by the presence of a pentanoyl chloride group attached to a 4-fluorophenyl sulfanyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride typically involves the reaction of 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

5-[(4-Fluorophenyl)sulfanyl]pentanoic acid+SOCl25-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride+SO2+HCl\text{5-[(4-Fluorophenyl)sulfanyl]pentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid+SOCl2​→5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The acyl chloride group in 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Amines: For amide formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

    Alcohols: Esterification reactions often use pyridine or other bases to capture the released HCl.

    Water: Hydrolysis reactions are usually performed under aqueous conditions.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Ketones: Formed from Friedel-Crafts acylation reactions.

Scientific Research Applications

Chemistry: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

    Pentanoyl chloride: Similar in structure but lacks the 4-fluorophenyl sulfanyl group.

    4-Fluorobenzoyl chloride: Contains the 4-fluorophenyl group but lacks the pentanoyl chain.

    5-[(4-Chlorophenyl)sulfanyl]pentanoyl chloride: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is unique due to the presence of both the 4-fluorophenyl and pentanoyl chloride groups, which confer distinct reactivity and properties compared to its analogs.

Properties

CAS No.

89988-04-5

Molecular Formula

C11H12ClFOS

Molecular Weight

246.73 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfanylpentanoyl chloride

InChI

InChI=1S/C11H12ClFOS/c12-11(14)3-1-2-8-15-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2

InChI Key

CVTGMRBTTHIUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCCCC(=O)Cl

Origin of Product

United States

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